Cas no 19434-36-7 (2-(4-Methoxyphenoxy)benzaldehyde)
2-(4-Methoxyphenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Methoxyphenoxy)benzaldehyde
- 2-(4-METHOXYPHENOXY)BENZENECARBALDEHYDE
- Benzaldehyde,2-(4-methoxyphenoxy)-
- methoxyphenoxybenzenecarbaldehyde
- 2-(4-Methoxyphenoxy)benzaldehyde 97%
- FT-0637849
- AML0020
- doi:10.14272/ZPGJUBFCROCTOT-UHFFFAOYSA-N
- AKOS000260655
- CHEMBL1319962
- HMS3311D04
- 10.14272/ZPGJUBFCROCTOT-UHFFFAOYSA-N
- A813724
- 19434-36-7
- MFCD01568732
- DTXSID80377621
- cid_2767673
- J-506034
- MLS000326724
- CS-0328412
- 11N-047
- HMS2159P06
- BDBM56496
- E82683
- 2-(4-Methoxyphenoxy)benzaldehyde, 97%
- SCHEMBL1200307
- SMR000179268
- DTXCID90328649
- DB-044860
-
- MDL: MFCD01568732
- Inchi: 1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3
- InChI Key: ZPGJUBFCROCTOT-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OC)C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 228.07900
- Monoisotopic Mass: 228.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.166
- Melting Point: 57-61 °C
- Boiling Point: 138°C 0,01mm
- Flash Point: 151.9°C
- Refractive Index: 1.59
- PSA: 35.53000
- LogP: 3.30000
2-(4-Methoxyphenoxy)benzaldehyde Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H317-H318-H400
- Warning Statement: P273-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 41-43-50
- Safety Instruction: S26; S36/37/39; S61
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Hazardous Material Identification:
- Safety Term:S26-36/37/39-61
- HazardClass:IRRITANT
- Risk Phrases:R41
2-(4-Methoxyphenoxy)benzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(4-Methoxyphenoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168272-1g |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 97% | 1g |
¥967.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168272-5g |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 97% | 5g |
¥3862.90 | 2023-09-02 | |
| Alichem | A019143097-1g |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 95% | 1g |
$379.44 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 664170-1G |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 97% | 1G |
¥1279 | 2022-02-24 | |
| TRC | M945480-10mg |
2-(4-Methoxyphenoxy)benzenecarbaldehyde |
19434-36-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M945480-50mg |
2-(4-Methoxyphenoxy)benzenecarbaldehyde |
19434-36-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M945480-100mg |
2-(4-Methoxyphenoxy)benzenecarbaldehyde |
19434-36-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Ambeed | A614475-1g |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 97% | 1g |
$18.0 | 2025-03-05 | |
| Ambeed | A614475-5g |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 97% | 5g |
$71.0 | 2025-03-05 | |
| Ambeed | A614475-25g |
2-(4-Methoxyphenoxy)benzaldehyde |
19434-36-7 | 97% | 25g |
$351.0 | 2025-03-05 |
2-(4-Methoxyphenoxy)benzaldehyde Suppliers
2-(4-Methoxyphenoxy)benzaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-(4-Methoxyphenoxy)benzaldehyde
Introduction to 2-(4-Methoxyphenoxy)benzaldehyde (CAS No. 19434-36-7)
2-(4-Methoxyphenoxy)benzaldehyde, also known by its CAS number 19434-36-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde moiety attached to a phenoxy group substituted with a methoxy group at the para position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable component in various research and industrial applications.
The synthesis of 2-(4-Methoxyphenoxy)benzaldehyde typically involves multi-step organic reactions, often utilizing coupling reactions or oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions, which is a notable development in the field of organic synthesis.
In terms of chemical properties, 2-(4-Methoxyphenoxy)benzaldehyde exhibits moderate solubility in common organic solvents and shows reactivity towards nucleophilic addition reactions due to the presence of the aldehyde group. The methoxy group at the para position of the phenoxy ring contributes to increased electron-donating effects, which can influence the reactivity of the compound in various chemical transformations. This makes it a versatile building block for constructing more complex molecules with tailored functionalities.
The application of 2-(4-Methoxyphenoxy)benzaldehyde spans across multiple domains. In pharmacology, it has been investigated as a potential lead compound for drug development, particularly in anti-inflammatory and anti-cancer therapies. Recent studies have demonstrated its ability to modulate specific cellular pathways, suggesting its potential as a therapeutic agent with minimal side effects. Additionally, in materials science, this compound has been explored for its role in synthesizing advanced materials such as polymers and nanoparticles, where its structural features contribute to enhanced mechanical and electronic properties.
Recent research has also focused on the environmental impact and degradation pathways of 2-(4-Methoxyphenoxy)benzaldehyde. Studies have shown that under certain environmental conditions, such as UV light exposure or microbial activity, the compound undergoes degradation into less complex molecules. Understanding these processes is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.
In conclusion, 2-(4-Methoxyphenoxy)benzaldehyde (CAS No. 19434-36-7) is a multifaceted compound with promising applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in medicine, materials science, and beyond.
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